molecular formula C10H12FN5 B2604182 5-fluoro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine CAS No. 2034454-61-8

5-fluoro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine

Cat. No.: B2604182
CAS No.: 2034454-61-8
M. Wt: 221.239
InChI Key: NJUVPLWSBFUUJH-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities .


Synthesis Analysis

To enhance the potency of certain compounds, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The structure of pyrazole enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .


Chemical Reactions Analysis

The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group, the results were like that of substituted benzyl group on pyrazole .

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis and characterization of pyrazole derivatives, including structures similar to 5-fluoro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine. For instance, Titi et al. (2020) explored the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, identifying their structural properties and potential for biological activity against breast cancer and microbes. The study provided insights into the geometric parameters and theoretical physical and chemical properties of these compounds (Titi et al., 2020).

Antitumor and Antimicrobial Activities

The synthesized pyrazole derivatives have shown potential antitumor and antimicrobial activities. For example, the work by Riyadh (2011) demonstrated the synthesis of novel N-arylpyrazole-containing enaminones and their reactions to afford substituted pyridine derivatives and other compounds, showcasing inhibitory effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil (Riyadh, 2011).

Antibacterial Potential

Another area of application is in the development of antibacterial agents. For instance, Sutherland et al. (2022) reported on the synthesis and structure–activity relationships for anti-mycobacterial activity of pyrazolo[1,5-a]pyrimidin-7-amines. Their study highlighted the efficacy of these compounds in inhibiting the growth of Mycobacterium tuberculosis, showcasing their potential as inhibitors (Sutherland et al., 2022).

Molecular Probes

Furthermore, Kumar et al. (2011) developed pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as molecular probes for the A2A adenosine receptor. These compounds, including SCH 442416, displayed high affinity and selectivity as antagonists, serving as pharmacological tools for studying the A2A adenosine receptor (Kumar et al., 2011).

Properties

IUPAC Name

5-fluoro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5/c1-15(7-9-3-4-14-16(9)2)10-12-5-8(11)6-13-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUVPLWSBFUUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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